Cas no 1806338-54-4 (3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine)

3-フルオロメチル-6-ヨード-2-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、有機合成中間体として重要な役割を果たします。特に、医農薬分野における活性化合物の構築に有用な骨格を提供します。分子内に複数のフッ素原子とヨード基を有するため、選択的な官能基変換が可能であり、多様な誘導体合成への応用が期待されます。また、トリフルオロメチル基の電子求引性により、芳香環の反応性を制御できる点が特長です。高い反応性と安定性を併せ持ち、精密有機合成におけるキーインターメディエートとしての利用価値が認められています。

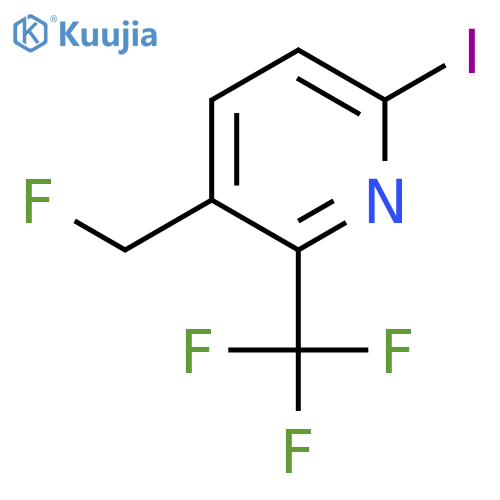

1806338-54-4 structure

商品名:3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine

CAS番号:1806338-54-4

MF:C7H4F4IN

メガワット:305.011447906494

CID:4905999

3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H4F4IN/c8-3-4-1-2-5(12)13-6(4)7(9,10)11/h1-2H,3H2

- InChIKey: XSRLYTPTAQBTCR-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=C(CF)C(C(F)(F)F)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 12.9

3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005676-500mg |

3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine |

1806338-54-4 | 95% | 500mg |

$1,685.00 | 2022-03-31 | |

| Alichem | A029005676-250mg |

3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine |

1806338-54-4 | 95% | 250mg |

$960.40 | 2022-03-31 | |

| Alichem | A029005676-1g |

3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine |

1806338-54-4 | 95% | 1g |

$3,039.75 | 2022-03-31 |

3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1806338-54-4 (3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量